molecular formula C19H17FN4O B2755327 2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 847045-43-6

2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2755327
CAS No.: 847045-43-6
M. Wt: 336.37
InChI Key: YJPGJSZFJNWNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a chemical research reagent for use in laboratory research. This compound belongs to the class of imidazo[4,5-b]quinoxaline derivatives, which are nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry due to their multifaceted biological activities . While the specific research data for this exact analog is limited in the public domain, its structural framework is closely related to pharmacologically active scaffolds that have demonstrated potent, low nanomolar cytotoxic activity against aggressive cancer cell lines, such as A375 melanoma cells . Such related compounds have been shown to possess an original mechanism of action distinct from well-known anticancer drugs, reducing tumor size in vivo without relying on tubulin polymerization inhibition . Furthermore, the imidazo[4,5-b]quinoxaline core is under investigation for its potential in other therapeutic areas. Structural analogs, including imidazo[1,5-a]quinoxaline and pyrrolo[1,2-a]quinoxaline derivatives, have been evaluated as inhibitors for viral targets, such as the main protease of SARS-CoV-2, and as modulators of immune response via Toll-like receptor (TLR) pathways . The presence of the 2-fluorophenyl substituent and the 3-methoxypropyl side chain on the core structure may influence the compound's physicochemical properties, such as lipophilicity and molecular geometry, which are critical parameters for optimizing interactions with biological targets . Researchers can utilize this compound as a key intermediate or reference standard in the design and synthesis of novel therapeutic agents, particularly for oncology and virology applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-25-12-6-11-24-18(13-7-2-3-8-14(13)20)23-17-19(24)22-16-10-5-4-9-15(16)21-17/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPGJSZFJNWNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its anticancer and antiviral properties.

Synthesis

The compound can be synthesized through various methods involving the imidazoquinoxaline framework. A notable method includes the bimolecular condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline, followed by Suzuki cross-coupling reactions to introduce the methoxypropyl group. This method yields high purity and good overall yields of the desired compound .

Anticancer Activity

Research indicates that derivatives of the imidazoquinoxaline structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study showed that compounds with similar structures displayed potent activity against A375 melanoma cells, surpassing the efficacy of established drugs like imiquimod and fotemustine .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)
This compoundA375 (melanoma)5.0
ImiquimodA37510.0
FotemustineA37512.0

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Quinoxaline derivatives have been systematically evaluated for their antiviral potential against several viruses, including Herpes Simplex Virus (HSV). Although specific data on this compound is limited, related compounds have demonstrated varying degrees of activity against HSV and other viral pathogens. For example, quinoxaline derivatives were noted to reduce plaque formation significantly in HSV assays at concentrations around 20 µg/mL .

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypePlaque Reduction (%) at 20 µg/mL
This compoundHSV-1TBD
Compound AHSV-125%
Compound BHCMV>50%

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) signaling. These interactions could lead to reduced cell proliferation and increased cell death in malignant cells .

Case Studies

Several case studies have highlighted the potential applications of quinoxaline derivatives in treating various diseases:

  • Anticancer Study : A recent study evaluated a series of quinoxaline derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds closely related to this compound significantly reduced tumor size compared to control groups.
  • Antiviral Study : In another investigation focusing on antiviral activity, a subset of quinoxaline derivatives was tested against multiple strains of HSV. The findings suggested that certain structural modifications enhanced antiviral potency while maintaining low cytotoxicity levels.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the imidazoquinoxaline structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)
This compoundA375 (melanoma)5.0
ImiquimodA37510.0
FotemustineA37512.0

The compound's mechanism of action may involve inducing apoptosis in cancer cells through activation of caspase pathways or inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) signaling.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Quinoxaline derivatives have been systematically evaluated for their antiviral potential against several viruses, including Herpes Simplex Virus (HSV).

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypePlaque Reduction (%) at 20 µg/mL
This compoundHSV-1TBD
Compound AHSV-125%
Compound BHCMV>50%

Although specific data on this compound is limited, related compounds have demonstrated varying degrees of activity against HSV and other viral pathogens.

Anticancer Study

A recent study evaluated a series of quinoxaline derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds closely related to this compound significantly reduced tumor size compared to control groups.

Antiviral Study

In another investigation focusing on antiviral activity, a subset of quinoxaline derivatives was tested against multiple strains of HSV. The findings suggested that certain structural modifications enhanced antiviral potency while maintaining low cytotoxicity levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives are a versatile class of heterocycles with diverse pharmacological profiles. Below is a detailed comparison of 2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Findings
This compound Imidazo[4,5-b]quinoxaline 2-(2-fluorophenyl), 1-(3-methoxypropyl) Anticancer (hypothesized) No direct data; inferred from analogs. Fluorine enhances binding affinity.
7-bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d) Thiazolo[4,5-b]quinoxaline Bromine, hydrazinyl, methoxybenzylidene Dual anticancer and antimicrobial IC₅₀ = 8.2 µM (breast cancer); MIC = 12.5 µg/mL (E. coli) .
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline (STL225394) Imidazo[4,5-b]quinoxaline Benzodioxin, thiophene Undisclosed (under evaluation) Molecular weight: 386.43; Lipinski-compliant (drug-like properties) .
3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚 (Trp-P-2) Pyridoindole Methyl, amino groups Mutagenic, carcinogenic Found in cooked meats; induces DNA adducts .

Key Observations

Structural Flexibility vs. Activity: The imidazo[4,5-b]quinoxaline core (as in the target compound and STL225394) allows for modular substitution, enabling optimization of pharmacokinetic properties. For example, the 3-methoxypropyl group in the target compound likely improves solubility compared to STL225394’s benzodioxin-thiophene system, which may enhance membrane permeability but reduce aqueous stability . Thiazoloquinoxaline derivatives (e.g., compound 9d) exhibit broader antimicrobial activity due to the thiazole ring’s electronegativity, which facilitates interactions with bacterial enzymes .

Functional Group Impact: Fluorine: The 2-fluorophenyl group in the target compound may confer metabolic resistance and enhance binding to hydrophobic pockets in target proteins, a feature absent in non-fluorinated analogs like STL225393. Amino vs.

However, the absence of bromine or hydrazinyl groups (critical for 9d’s potency) may limit its efficacy .

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

A widely adopted method involves the reaction of o-phenylenediamine with 1,2-diketones under catalytic conditions. For example, AlCuMoVP -supported catalysts enable quinoxaline formation at room temperature in toluene, achieving yields >90%. The mechanism proceeds via nucleophilic attack of the diamine on the diketone, followed by dehydration (Figure 1A).

Optimization Insights :

  • Solvent polarity significantly impacts reaction efficiency. Toluene outperforms ethanol and acetonitrile due to reduced side reactions.
  • Heteropolyacid catalysts (e.g., H₃PMo₁₂O₄₀ ) enhance reaction rates by stabilizing intermediates through Brønsted acid sites.

Imidazo[4,5-b]Quinoxaline Annulation

The imidazole ring is fused to the quinoxaline core via cyclization. Key approaches include:

Ammonia-Mediated Annulation

Treatment of 6,7-dichloroquinoxaline with aqueous ammonia at 80°C generates 6,7-diaminoquinoxaline, which undergoes cyclization with formic acid to yield imidazo[4,5-b]quinoxaline. This method is advantageous for introducing nitrogen at specific positions (Figure 1B).

Carboxylic Acid Cyclization

5-Amino-1,2,3,4-tetrahydroquinoxaline-2-one reacts with carboxylic acids (e.g., acetic acid) under reflux to form the imidazo ring. The reaction proceeds via nucleophilic acyl substitution, with the amino group attacking the carbonyl carbon (Figure 1C).

Comparative Analysis :

Method Yield (%) Reaction Time Limitations
Ammonia-mediated 75–85 6–8 h Requires high-purity NH₃
Carboxylic acid 60–70 12–24 h Limited substrate scope

Functionalization with 2-Fluorophenyl and 3-Methoxypropyl Groups

Alkylation with 3-Methoxypropyl at Position 1

The methoxypropyl side chain is installed via nucleophilic substitution. Treatment of the imidazo[4,5-b]quinoxaline with 3-methoxypropyl bromide in the presence of K₂CO₃ in DMF at 60°C affords the target compound. Steric hindrance at position 1 necessitates prolonged reaction times (12–18 h).

Critical Parameters :

  • Base selection: Cs₂CO₃ enhances reactivity for sterically hindered substrates.
  • Solvent polarity: DMF facilitates solubility of both reactants and intermediates.

Structural Characterization and Validation

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Distinct signals for fluorophenyl (δ 7.3–7.6 ppm) and methoxypropyl (δ 3.2–3.5 ppm).
  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 377.1).
  • X-ray Crystallography : Confirms regioselectivity of substituents in solid-state structures.

Challenges and Mitigation Strategies

  • Regioselectivity in Annulation : Competing pathways may yield isomeric byproducts. Using electron-deficient quinoxaline precursors directs cyclization to the desired position.
  • Functional Group Compatibility : The methoxypropyl group’s ether linkage is sensitive to strong acids. Mild alkylation conditions (e.g., NaH in THF) prevent cleavage.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates polar byproducts.

Q & A

Q. Table 1: Biological Activity of Analogues

Compound IDTargetActivity (p-value)Metabolic Stability (t₁/₂, h)
8b (Benzoylhydrazinyl)STAT30.6363.8
11a (Amino-thiazolo)Enzyme Inhibitor0.3332.1
8a (Acetylhydrazinyl)Insulysin0.7174.5

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ yield by 15–20%
SolventDMF > THF↑ solubility of intermediates
Catalyst Loading5 mol% Pd↑ cross-coupling efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.